molecular formula C8H7Cl2NO3 B1608187 2,4-Dichloro-3,5-dimethyl-6-nitrophenol CAS No. 70444-49-4

2,4-Dichloro-3,5-dimethyl-6-nitrophenol

Cat. No.: B1608187
CAS No.: 70444-49-4
M. Wt: 236.05 g/mol
InChI Key: LZQIEGPPHXRHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3,5-dimethyl-6-nitrophenol is a chemical compound with the molecular formula C8H7Cl2NO3 and a molecular weight of 236.05 g/mol . It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms, two methyl groups, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3,5-dimethyl-6-nitrophenol can be synthesized through the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, followed by hydrolysis using potassium hydroxide (KOH) in water . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes using chlorine gas and hydrochloric acid. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-nitrophenol: Similar structure but lacks the methyl groups.

    2,6-Dimethyl-4-nitrophenol: Similar structure but lacks the chlorine atoms.

    2,4,6-Trichlorophenol: Similar structure but lacks the nitro and methyl groups.

Uniqueness

2,4-Dichloro-3,5-dimethyl-6-nitrophenol is unique due to the combination of its chlorine, methyl, and nitro substituents, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Properties

IUPAC Name

2,4-dichloro-3,5-dimethyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-3-5(9)4(2)7(11(13)14)8(12)6(3)10/h12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQIEGPPHXRHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379032
Record name 2,4-dichloro-3,5-dimethyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70444-49-4
Record name 2,4-dichloro-3,5-dimethyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Reactant of Route 5
2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Reactant of Route 6
2,4-Dichloro-3,5-dimethyl-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.